Bis(pyridine)iodonium tetrafluoroborate

Catalog No.
S636226
CAS No.
15656-28-7
M.F
C10H12BF4IN2
M. Wt
373.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(pyridine)iodonium tetrafluoroborate

CAS Number

15656-28-7

Product Name

Bis(pyridine)iodonium tetrafluoroborate

IUPAC Name

iodanium;pyridine;tetrafluoroborate

Molecular Formula

C10H12BF4IN2

Molecular Weight

373.93 g/mol

InChI

InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1

InChI Key

WVXJCTSZJWIBQT-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+]

Synonyms

bis(pyridine)iodonium(I) tetrafluoroborate, IPy2BF4

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+]

A Mild Iodinating Reagent:

Bis(pyridine)iodonium(I) tetrafluoroborate, also known as Barluenga's reagent, is a valuable tool in scientific research due to its properties as a mild iodinating agent. It allows for the selective introduction of an iodine atom into various organic molecules, particularly those with unsaturated functionalities like alkenes, alkynes, and allenes. This characteristic makes it advantageous compared to traditional, often harsh, iodinating reagents, which can lead to undesired side reactions.

Studies have demonstrated Barluenga's reagent's effectiveness in iodinating a wide range of substrates, including:

  • Simple alkenes and alkynes:
  • Terpene derivatives:
  • Electron-rich aromatic compounds:

Oxidation Capabilities:

Beyond its iodinating abilities, Barluenga's reagent also exhibits mild oxidizing properties. This characteristic allows it to participate in various organic transformations, including:

  • Alcohol dehydrogenation:
  • C-H bond activation:
  • Dehalogenation:

The mild oxidizing nature of Barluenga's reagent makes it particularly useful in reactions where stronger oxidants might lead to unwanted degradation or overoxidation of the target molecule.

Advantages and Applications:

Several key advantages contribute to the popularity of Barluenga's reagent in scientific research:

  • Selectivity: Its ability to selectively target specific functional groups allows for precise control over the product formation.
  • Mildness: Compared to traditional iodinating and oxidizing agents, Barluenga's reagent offers milder reaction conditions, minimizing the risk of side reactions and product degradation.
  • Functional group compatibility: It tolerates a wide range of functional groups present in organic molecules, making it applicable to a diverse set of substrates.

Due to these advantages, Barluenga's reagent finds applications in various research areas, including:

  • Organic synthesis: As a key intermediate or reagent for the selective introduction of iodine or for achieving specific oxidation reactions.
  • Medicinal chemistry: In the development of novel therapeutic agents by introducing iodine atoms into potential drug candidates.
  • Material science: For the functionalization of various materials, such as polymers and nanomaterials, with iodine groups.

Bis(pyridine)iodonium tetrafluoroborate, also known as Barluenga's reagent, is a chemical compound characterized by the formula C10H10BF4I\text{C}_{10}\text{H}_{10}\text{BF}_4\text{I}. It consists of two pyridine molecules bonded to an iodine atom, with a tetrafluoroborate anion. This compound is recognized for its utility as a mild iodinating and oxidizing agent in organic synthesis, allowing for selective transformations of various substrates, particularly alcohols and aromatic compounds .

The mechanism of action for Barluenga's reagent in iodination reactions involves the electrophilic attack of the positively charged iodine atom on the electron-rich double bond of the unsaturated substrate. This leads to the formation of a new carbon-iodine bond and the regeneration of a pyridinium cation with a hydrogen atom [].

  • Oxidation of Alcohols: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The oxidation process can yield ω-iodocarbonyl compounds under specific conditions .
  • Iodination Reactions: The compound serves as an effective iodinating agent for aromatic compounds, providing a selective method for introducing iodine into various substrates .
  • Cyclization Reactions: It facilitates the cyclization of carbonyl groups onto alkynes, forming oxygen heterocycles. This reaction is significant for assembling complex molecular structures .

Research indicates that bis(pyridine)iodonium tetrafluoroborate exhibits biological activity, particularly in protein chemistry. It has been utilized for the iodination of proteins, which can aid in studying protein interactions and functions . Additionally, its mild oxidative properties make it a potential candidate for applications in medicinal chemistry.

The synthesis of bis(pyridine)iodonium tetrafluoroborate can be accomplished through several methods:

  • Reaction of Iodine with Pyridine: This method involves reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel. This reaction produces the desired iodonium salt efficiently .
  • Oxidative Ligand-Exchange Reactions: These reactions can also generate bis(pyridine)iodonium tetrafluoroborate from molecular iodine under controlled conditions .

Bis(pyridine)iodonium tetrafluoroborate finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for iodination and oxidation reactions.
  • Material Science: The compound is explored for its potential applications in developing new materials with specific electronic or optical properties.
  • Biochemistry: Its ability to iodinate proteins makes it useful in biochemical studies and assays.

Interaction studies involving bis(pyridine)iodonium tetrafluoroborate have demonstrated its capacity to engage with various nucleophiles and electrophiles. These interactions are critical in understanding its reactivity patterns and optimizing its use in synthetic methodologies. Studies have shown that the compound can selectively react with different functional groups, leading to diverse product formations depending on the reaction conditions employed .

Several compounds share similarities with bis(pyridine)iodonium tetrafluoroborate, particularly regarding their iodinating and oxidizing capabilities. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
IodineSimple diatomic moleculeStrong oxidizer but less selective than bis(pyridine)iodonium tetrafluoroborate.
Iodine(III) chlorideIodine bonded to chlorineMore reactive but less stable than bis(pyridine)iodonium tetrafluoroborate.
Phenyliodonium saltsIodonium salts with phenyl groupsGenerally more reactive but can lead to side reactions.
Hypervalent iodine reagentsVarious iodine-containing reagentsBroader range of oxidation states compared to bis(pyridine)iodonium tetrafluoroborate.

Bis(pyridine)iodonium tetrafluoroborate stands out due to its mild reactivity profile, selectivity in reactions, and ease of handling compared to other similar compounds. Its unique structure allows for versatile applications in both organic synthesis and biological studies .

Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄), commonly termed Barluenga's reagent, emerged as a pivotal iodinating agent in the late 20th century. First reported by José Barluenga and colleagues in the 1990s, this reagent was designed to address the limitations of traditional halogenation methods, which often required harsh conditions or toxic heavy metals. The compound's synthesis involves reacting iodine with pyridine in the presence of silver tetrafluoroborate (AgBF₄) supported on silica gel, a safer alternative to earlier mercury-based protocols. Its commercial availability since the early 2000s has cemented its role in modern organic synthesis.

Evolution in Synthetic Organic Chemistry

IPy₂BF₄ revolutionized halogenation by enabling mild, selective iodination of diverse substrates, including alkenes, alkynes, and aromatic compounds. Unlike classical reagents like N-iodosuccinimide (NIS), Barluenga's reagent operates at room temperature and tolerates sensitive functional groups, making it indispensable for synthesizing bioactive molecules and iodinated building blocks. Its applications expanded beyond iodination to include oxidations, C–H functionalization, and heterocycle synthesis, as demonstrated in seminal studies from 2003–2004.

Iodonium ion chemistry represents a fundamental class of hypervalent iodine compounds characterized by the formal oxidation state of iodine(I) in bis(pyridine)iodonium tetrafluoroborate [1]. The central iodine atom in this compound adopts a linear coordination geometry with two pyridine ligands arranged in a trans configuration, forming the characteristic N-I-N structural motif [17] [32]. This linear triatomic arrangement is stabilized through three-center, four-electron bonding interactions that fundamentally govern the reactivity profile of the compound [8].

The electronic structure of bis(pyridine)iodonium tetrafluoroborate involves the iodine center acting as a soft electron acceptor, with the pyridine ligands capable of rapid exchange in solution [6]. Recent computational studies have revealed that the iodine valence state varies from a normal octet state to hypovalent depending on the ligands, but irrespective of the coordination number [19] [22]. This electronic configuration creates a highly electron-deficient iodine center while maintaining electron richness in the overall molecule, which accounts for the unique reactivity patterns observed in iodonium chemistry [6].

The fundamental reactivity of iodonium ions is characterized by their ability to undergo nucleophilic attack at the iodine center with concomitant loss of a ligand, followed by reductive elimination to furnish oxidized products and iodine(I) species [6]. The tetrafluoroborate counterion plays a crucial role in stabilizing the cationic iodonium center while remaining relatively non-coordinating, allowing for selective reactivity at the iodine-pyridine coordination sphere [1].

Table 1. Physical and Chemical Properties of Bis(pyridine)iodonium Tetrafluoroborate

PropertyValueReference
Molecular FormulaC₁₀H₁₀BF₄IN₂ [1] [40]
Molecular Weight371.91 g/mol [1] [40]
CAS Registry Number15656-28-7 [1] [40]
Melting Point (°C)137-141 [1] [38]
Coordination GeometryLinear triatomic N-I-N [17] [32]
Iodine Oxidation State+1 (I(I)) [17] [32]
Solubility - Soluble inCH₂Cl₂, DMSO, MeCN, pyridine, DMF [1]
Water SolubilityHydrolyzes in water [1]
SensitivityMoisture & Light Sensitive [1]

Mechanistic Pathways of Bis(pyridine)iodonium Tetrafluoroborate-Mediated Transformations

The mechanistic pathways of bis(pyridine)iodonium tetrafluoroborate-mediated transformations encompass several distinct reaction modes that depend on substrate structure and reaction conditions [12] [13]. The primary mechanistic pathway involves initial ligand exchange at the iodine center, followed by reductive elimination processes that constitute the fundamental reactivity behavior of hypervalent iodine compounds [24] [29].

Electrophilic addition reactions represent a major mechanistic pathway, where bis(pyridine)iodonium tetrafluoroborate adds to alkenes and alkynes with excellent regioselectivity [12]. The regiochemistry of these processes follows polar effects of the triple bond substituents, with terminal alkynes yielding anti addition products while internal alkynes produce varying stereochemical outcomes depending on nucleophile strength [12]. Weaker nucleophiles such as acetic acid, formic acid, chloride, and pyridine produce anti addition products, while stronger nucleophiles like iodide give syn addition, and borderline nucleophiles yield mixtures of both stereoisomers [12].

The oxidation pathway represents another fundamental mechanism where bis(pyridine)iodonium tetrafluoroborate functions as a mild oxidizing agent [16]. This reactivity involves different reaction pathways depending on substrate structure and experimental conditions [16]. The compound demonstrates tuneable reactivity with cycloalkanols, providing selective access to either ω-iodocarbonyl compounds or ketones through chemoselective oxidation processes [16].

Acid-mediated transformations constitute a particularly significant mechanistic pathway where the combination of bis(pyridine)iodonium tetrafluoroborate with protic acids generates highly electrophilic iodinating species [45]. The effectiveness of different acids varies with substrate reactivity, where tetrafluoroboric acid and triflic acid show comparable results with activated aromatics, but triflic acid proves more effective for deactivated aromatic substrates [45].

Table 2. Mechanistic Pathways and Kinetic Parameters

Mechanism TypeRate Constants/EnergyStereochemistryReference
Ligand ExchangeRapid at room temperatureN/A [24] [29]
Electrophilic AdditionRegioselective controlAnti/syn depending on nucleophile [12] [13]
Oxidation PathwaysChemoselectiveSubstrate-dependent [16]
Acid-Mediated IodinationEnhanced with CF₃SO₃HRegioselective [45]

Intermediates in Bis(pyridine)iodonium Tetrafluoroborate Reactions

The reaction intermediates in bis(pyridine)iodonium tetrafluoroborate transformations have been extensively characterized through kinetic measurements, spectroscopic analysis, and computational studies [18] [36]. The formation of iodonium-nucleophile adducts represents a key intermediate class, where pre-equilibrium formation occurs with characteristic curved dependence of observed rate constants on nucleophile concentration [18].

Lambda three-bromoiodane intermediates have been confirmed through ultraviolet spectral changes during reactions with bromide ions [18]. These hypervalent intermediates demonstrate significantly reduced reactivity compared to free iodonium ions, with relative reactivity ratios on the order of 10² between iodonium ions and lambda three-bromoiodane species [18]. The formation of these adducts leads to strong retardation of overall reaction rates due to the decreased electrophilicity of the complexed iodine center [18].

Iodonium ylide intermediates represent another crucial class of reactive species formed during bis(pyridine)iodonium tetrafluoroborate reactions [2] [36]. These intermediates arise from rate-determining attack of electrophiles at nucleophilic carbon centers, generating iodonium ions that rapidly expel iodobenzene and undergo subsequent transformations [2] [36]. The nucleophilicity parameters of these ylide intermediates fall within the range of 4 < N < 8, placing them in the same reactivity category as pyrroles, indoles, and silylated enol ethers [36].

Electrochemically generated hypervalent iodine intermediates have been identified as transient iodine(II) species that require stabilization by acetate ions [7] [10]. These intermediates effectively couple interfacial electron transfer with oxidative carbon-hydrogen and nitrogen-hydrogen coupling chemistry [7]. The stabilization mechanism involves acetate coordination that prevents decomposition of the initially formed iodanyl radical species [7].

Vinyl iodonium intermediates form during alkyne functionalization reactions and serve as key electrophilic species for subsequent nucleophilic substitution [12]. These intermediates maintain the hypervalent iodine center while incorporating the alkyne substrate as a carbon ligand, facilitating regioselective addition of external nucleophiles [12].

Table 3. Reaction Intermediates and Their Properties

Intermediate TypeStabilityCharacterization MethodReactivityReference
Lambda³-bromoiodaneStable adductUV spectroscopy10² times less reactive [18]
Iodonium ylidesModerately stableNMR, kinetic analysisN = 4-8 nucleophilicity [36]
Iodine(II) radicalsTransientElectrochemicalAcetate-stabilized [7] [10]
Vinyl iodoniumReactiveNMR characterizationElectrophilic center [12]

Three-Center, Four-Electron Halogen Bond Coordination Chemistry

The three-center, four-electron bonding model provides the theoretical foundation for understanding the coordination chemistry of bis(pyridine)iodonium tetrafluoroborate [8] [28]. This bonding model, originally developed by Pimentel and Rundle, describes the hypervalent bonding situation where four electrons occupy three molecular orbitals: a bonding orbital, a non-bonding orbital, and an unoccupied anti-bonding orbital [8].

Domain Averaged Fermi Holes analysis has revealed critical insights into the nature of three-center bonding in hypervalent iodine compounds [28] [44]. For compounds carrying electron-rich ligands like pyridine, electron pairing over three centers is indeed observed, confirming the multicenter bonding picture [44]. However, compounds with electron-withdrawing substituents show restricted electron pairing extending over only two centers, challenging the universal applicability of the multicenter bonding model [44].

The establishment of multicenter bonds in lambda three-iodanes is driven by a pseudo Jahn-Teller effect, whose extent correlates directly with compound reactivity [44]. The degree of s-p hybridization of the central iodine atom depends on the electron-withdrawing power of the trans ligands, which in turn affects the strength of the three-center bond [44]. Activation of hypervalent species through protonation results in weaker three-center, four-electron bonds, thereby increasing reagent reactivity [44].

Halogen bonding interactions represent a fundamental aspect of the coordination chemistry, where the iodine center serves as an acceptor in halogen bonding interactions [33]. The strength of these interactions spans a broad range from weak interactions observed with quinuclidine and iodobenzene (approximately -1.1 kJ/mol) to strong interactions found in N-halosaccharin pyridine N-oxide complexes (up to -120.3 kJ/mol) [17].

The three-center, four-electron bond model explains the characteristic bond order of 0.5 between adjacent atoms in the linear N-I-N arrangement [8]. This partial bond character accounts for the intermediate bond lengths typically observed in hypervalent iodine species, which fall between the sum of covalent and ionic radii of the constituent atoms [33].

Recent theoretical studies using quantum mechanical/molecular mechanical simulations have provided quantitative descriptions of the bonding situation [22]. These calculations reveal that the iodine valence state in bis(pyridine)iodonium compounds varies from normal octet to hypovalent states, with hypovalent cases associated with enhanced reactivity [22]. The strong unquenched charge separation present in these molecules represents a compromise between Coulomb interaction and the resistance of iodine toward hypervalency [22].

Table 4. Three-Center, Four-Electron Bond Parameters

ParameterValueMeasurement MethodReference
Bond Order0.5 between adjacent atomsTheoretical calculation [8]
Interaction Energy Range-1.1 to -120.3 kJ/molQTAIM analysis [17]
Pseudo Jahn-Teller StabilizationVariable with ligand fieldDAFH analysis [44]
Three-Center Bond IndexReduced with electron-withdrawing groupsDomain analysis [44]

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(pyridine)iodonium(I) tetrafluoroborate

Dates

Modify: 2023-08-15

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